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Compound of Interest

Compound Name: 2-(Hydroxymethyl)nicotinonitrile

CAS No.: 182054-69-9

Cat. No.: B576098

Get Quote

Part 1: Executive Summary & Strategic Route
Selection
Target Molecule Profile[1]

Compound: 2-(Hydroxymethyl)nicotinonitrile

CAS: 106778-27-6 (Generic) / Specific Isomer analogs often proprietary.

Significance: A critical bifunctional pyridine building block. The orthogonal reactivity of the

alcohol (nucleophile/electrophile precursor) and the nitrile (masked acid/amine) makes it a

linchpin in the synthesis of boron-based antifungals (e.g., Tavaborole analogs) and kinase

inhibitors.

The Challenge: The electron-withdrawing nitrile group at the C3 position deactivates the

pyridine ring, making N-oxidation sluggish, while simultaneously rendering the C2-methyl

protons acidic, leading to potential side reactions. Furthermore, the nitrile is susceptible to

hydrolysis under the vigorous conditions typically required for pyridine functionalization.
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Route Selection: The Boekelheide Rearrangement
While direct oxidation of the methyl group (e.g.,

) is possible, it is often regiochemically promiscuous and difficult to stop at the alcohol stage.
The Boekelheide Rearrangement is the industry-standard logic for this transformation, offering
high regioselectivity.

The Pathway:

N-Oxidation: Conversion of 2-methylnicotinonitrile to its N-oxide.

Rearrangement: Reaction with an anhydride (Acetic or Trifluoroacetic) to form the ester.

Solvolysis: Mild deprotection to the alcohol.
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Figure 1: Synthetic pathway highlighting the three distinct unit operations.

Part 2: Critical Process Parameters (CPP) & Safety
Process Safety Assessment (The "Runaway" Risk)
The rearrangement step (Step 2) involves the reaction of a pyridine N-oxide with an anhydride.

This reaction is highly exothermic and autocatalytic.

Hazard: Accumulation of unreacted N-oxide and anhydride at low temperature followed by

heating can lead to a thermal runaway (decomposition of N-oxide is explosive).

Control Strategy: Operate in Semi-Batch (Dosing) Mode. The anhydride is heated to reaction

temperature, and the N-oxide (dissolved in solvent) is dosed slowly to consume it

instantaneously, preventing accumulation.

Reagent Selection Matrix
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Parameter
Method A: mCPBA
(Lab Scale)

Method B: H2O2 /
AcOH (Industrial)

Method C: UHP /
TFAA
(Recommended)

Scale Suitability < 50 g > 10 kg 100 g - 5 kg

Safety Profile
Low (Shock sensitive

residue)

Medium (Peracetic

acid formation)

High (Solid urea

complex)

Reaction Time Fast (2-4 h) Slow (12-24 h) Moderate (4-8 h)

Workup
Difficult (Benzoic acid

removal)
Distillation required Simple aqueous wash

Cost High Low Moderate

Recommendation: For scale-up (100g to Pilot), Method C (Urea Hydrogen Peroxide /

Trifluoroacetic Anhydride) is superior due to the balance of safety, kinetics, and ease of

purification.

Part 3: Detailed Protocols
Step 1: N-Oxidation (The UHP/TFAA Method)
Rationale: The nitrile group deactivates the ring. Standard H2O2 is too slow. TFAA generates

trifluoroperacetic acid in situ, a potent oxidant, while Urea Hydrogen Peroxide (UHP) acts as a

safe, anhydrous source of H2O2.

Reagents:

2-Methylnicotinonitrile (1.0 equiv)[1]

Urea Hydrogen Peroxide (UHP) (2.5 equiv)

Trifluoroacetic Anhydride (TFAA) (2.4 equiv)

Dichloromethane (DCM) or Acetonitrile (MeCN) [10 vol]

Protocol:
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Setup: Charge 2-Methylnicotinonitrile and UHP into a reactor with DCM. Cool to 0°C.[2]

Activation: Add TFAA dropwise via an addition funnel. Caution: Exothermic. Maintain internal

temperature

.

Reaction: Allow warming to room temperature (20-25°C). Stir for 4-6 hours.

IPC (In-Process Control): Monitor by HPLC (Target: < 2% SM).

Quench: Cool to 0°C. Slowly add water (5 vol) to quench excess anhydride.

Neutralization: Adjust pH to 7-8 using saturated

or

. Caution:

evolution.

Workup: Separate phases. Extract aqueous layer with DCM (2x).[2] Wash combined

organics with brine.[3] Dry (

) and concentrate.

Purification: The N-oxide is usually clean enough (>95%) for the next step. If not,

recrystallize from EtOAc/Hexane.

Step 2: Boekelheide Rearrangement (The Critical Step)
Rationale: We use Acetic Anhydride (ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

) for the rearrangement.[4] While TFAA allows room temp rearrangement, it is prohibitively
expensive for scale. We mitigate the

thermal risk via dosing.

Reagents:
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2-Methylnicotinonitrile N-oxide (from Step 1)

Acetic Anhydride (

) (5.0 equiv)

Solvent: Toluene or excess

Protocol (Semi-Batch Dosing):

Heel Preparation: Charge 20% of the total

volume into the reactor. Heat to 90°C.

Feed Preparation: Dissolve the N-oxide in the remaining

(or Toluene if solubility is an issue).

Dosing: Slowly feed the N-oxide solution into the hot heel over 2-4 hours.

Critical: Maintain temperature between 90-100°C. If temp drops, stop feed (accumulation

risk). If temp spikes, stop feed (runaway risk).

Post-Reaction: Stir at 90°C for an additional 1-2 hours.

IPC: HPLC should show complete consumption of N-oxide.

Workup: Distill off excess

and Toluene under reduced pressure. The residue is the crude acetate ester.

Step 3: Selective Hydrolysis
Rationale: Strong base (NaOH) or acid (HCl) will hydrolyze the nitrile to an amide/acid. We

must use mild transesterification conditions.

Reagents:

Crude Acetate Intermediate
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Potassium Carbonate (

) (0.5 equiv)

Methanol (MeOH) (10 vol)

Protocol:

Dissolve the crude acetate in MeOH. Cool to 0°C.[2]

Add solid

.

Stir at 0°C to 10°C for 2 hours. Do not heat.

IPC: Monitor disappearance of ester.

Filtration: Filter off solid salts.

Concentration: Remove MeOH under vacuum.

Purification: The residue is partitioned between EtOAc and Water. The product is in the

organic layer.[5]

Final Polish: Recrystallization from MTBE or Column Chromatography (DCM/MeOH) if

high purity is required for pharma use.

Part 4: Process Flow & Engineering Controls
The following diagram illustrates the semi-batch setup required for the safety-critical

rearrangement step.
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Figure 2: Engineering control diagram for the exothermic Boekelheide rearrangement.

Part 5: Analytical Specifications
Test Method Acceptance Criteria

Appearance Visual Off-white to pale yellow solid

Purity HPLC (254 nm) > 98.0% a/a

N-Oxide Content HPLC < 0.1% (Safety Critical)

Water Content KF Titration < 0.5% w/w

Identity 1H-NMR Conforms to structure
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1H NMR (Typical, DMSO-d6):

8.8 (dd, 1H), 8.2 (dd, 1H), 7.6 (m, 1H), 5.6 (t, OH), 4.7 (d, CH2). Note: Shifts may vary slightly
based on concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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